Unraveling the Enigmatic In Vitro Profile of 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine: A Technical Guide for Mechanistic Elucidation
Unraveling the Enigmatic In Vitro Profile of 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine: A Technical Guide for Mechanistic Elucidation
Abstract
1-Benzyl-4-(5-nitropyridin-2-yl)piperazine (BNP) is a synthetic compound featuring a confluence of well-regarded pharmacophores: the benzylpiperazine and nitropyridine moieties. While direct in vitro mechanistic studies on BNP are not extensively documented in publicly available literature, its structural components suggest a rich and multifaceted pharmacological potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the in vitro mechanism of action of BNP. By dissecting the known biological activities of its constituent chemical motifs, we will propose putative mechanisms and outline detailed experimental protocols to systematically test these hypotheses. This document serves as a roadmap for future research, enabling the scientific community to unlock the therapeutic promise of this intriguing molecule.
Introduction to 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine (BNP)
BNP is a small molecule with the chemical formula C₁₆H₁₈N₄O₂.[1] Its structure is characterized by a central piperazine ring, a versatile scaffold known for its presence in a wide array of biologically active compounds.[2] One nitrogen of the piperazine is substituted with a benzyl group, a common feature in compounds targeting the central nervous system (CNS).[3][4] The other nitrogen is attached to a pyridine ring bearing a nitro group, a functional group often associated with antimicrobial and cytotoxic activities. The amalgamation of these distinct chemical entities within a single molecule makes BNP a compelling candidate for a range of in vitro investigations.
Chemical Structure of 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine:
Caption: Chemical structure of 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine.
Deconstructing the Pharmacological Potential: Insights from Core Moieties
In the absence of direct evidence, a logical starting point for elucidating BNP's mechanism of action is to examine the well-established activities of its benzylpiperazine and nitropyridine components.
The Benzylpiperazine Moiety: A Gateway to the Central Nervous System
The benzylpiperazine scaffold is a privileged structure in neuropharmacology, with derivatives known to interact with a variety of CNS targets.[5] N-benzylpiperazine (BZP) itself is a known psychostimulant.[6] This suggests that BNP may exhibit activity at monoamine transporters or receptors.
Potential Molecular Targets:
-
Dopamine Receptors (D₂/D₃): Many piperazine-containing compounds exhibit agonist or antagonist activity at dopamine receptors.[7]
-
Serotonin Receptors (5-HT): Interaction with various serotonin receptor subtypes is a common feature of N-arylpiperazine derivatives.[2]
-
Acetylcholinesterase (AChE): Some benzylpiperidine and benzylpiperazine derivatives have been identified as potent acetylcholinesterase inhibitors, a key target in Alzheimer's disease therapy.[3][4][8]
-
Monoacylglycerol Lipase (MAGL): Recent studies have highlighted benzylpiperidine and benzylpiperazine-based compounds as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system.[9]
The 5-Nitropyridine Moiety: A Potential Source of Antimicrobial and Antiproliferative Activity
Nitroaromatic compounds, including those with a nitropyridine ring, are known for their broad-spectrum biological activities. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular macromolecules.
Potential Mechanisms of Action:
-
Antimicrobial Activity: Derivatives of 5-nitroaryl compounds have demonstrated activity against bacteria such as Helicobacter pylori.[10][11] This suggests a potential application for BNP in combating microbial infections.
-
Antiproliferative Effects: The quinoline moiety, structurally related to pyridine, is a well-known pharmacophore in the development of anticancer agents.[12] The presence of the nitro group could enhance the cytotoxic potential of BNP against cancer cell lines.
A Proposed Roadmap for In Vitro Mechanistic Investigation
To systematically investigate the hypothetical mechanisms of action of BNP, a multi-pronged in vitro experimental approach is recommended.
Initial Screening: Cell Viability and Cytotoxicity Assays
The first step is to determine the concentration range at which BNP exerts a biological effect.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells of interest (e.g., neuronal cell lines like SH-SY5Y, cancer cell lines like HeLa, or relevant bacterial strains) in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of BNP (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of BNP that causes 50% inhibition of cell growth.[13]
Caption: Workflow for MTT-based cell viability assay.
Investigating Neuropharmacological Targets
Based on the benzylpiperazine moiety, a panel of assays targeting CNS receptors and enzymes should be performed.
Experimental Protocol: Radioligand Binding Assay
This technique is used to determine the affinity of BNP for specific receptors.
-
Membrane Preparation: Isolate cell membranes expressing the receptor of interest (e.g., D₂, 5-HT₁ₐ) from cultured cells or animal brain tissue.[7]
-
Incubation: Incubate the membrane preparation with a specific radiolabeled ligand and varying concentrations of BNP.
-
Separation: Separate the bound and unbound radioligand by rapid filtration.[7]
-
Quantification: Measure the radioactivity retained on the filter.
-
Data Analysis: Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value to determine the binding affinity of BNP.[7]
Table 1: Proposed Panel of Neuropharmacological Assays for BNP
| Target | Assay Type | Rationale | Key Parameters |
| Dopamine Receptors (D₂, D₃) | Radioligand Binding Assay | Benzylpiperazine core structure | Kᵢ value |
| Serotonin Receptors (5-HT subtypes) | Radioligand Binding Assay | Benzylpiperazine core structure | Kᵢ value |
| Acetylcholinesterase (AChE) | Ellman's Assay | Benzylpiperazine derivatives are known inhibitors[4] | IC₅₀ value |
| Monoacylglycerol Lipase (MAGL) | Enzyme Inhibition Assay | Benzylpiperazine derivatives are known inhibitors[9] | IC₅₀ value |
Exploring Antimicrobial and Antiproliferative Mechanisms
The 5-nitropyridine moiety suggests potential antimicrobial and antiproliferative effects.
Experimental Protocol: Apoptosis Assay by Flow Cytometry
To determine if BNP induces programmed cell death in cancer cells.
-
Cell Treatment: Treat cancer cells (e.g., BPH-1) with BNP at concentrations around its IC₅₀ value for 24 hours.[13]
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[13]
-
Caspase Activation Assays: To confirm the apoptotic pathway, measure the activity of key executioner caspases like caspase-3 and caspase-9.[6]
Caption: Hypothesized intrinsic apoptosis pathway induced by BNP.
Conclusion and Future Directions
While the precise in vitro mechanism of action of 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine remains to be fully elucidated, its chemical architecture provides a strong foundation for targeted investigation. The experimental roadmap outlined in this guide, from initial cytotoxicity screening to specific receptor binding and functional assays, offers a systematic approach to characterizing the bioactivity of this promising molecule. Future research should focus on executing these in vitro studies to generate the foundational data necessary to understand BNP's therapeutic potential. The insights gained will be invaluable for guiding subsequent preclinical and clinical development efforts.
References
-
Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. PMC. Available at: [Link]
-
Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. ЦЕР. Available at: [Link]
-
Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. NCBI. Available at: [Link]
-
Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. Available at: [Link]
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. . Available at: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. Available at: [Link]
-
Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. Available at: [Link]
-
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. ResearchGate. Available at: [Link]
Sources
- 1. 1-benzyl-4-(5-nitropyridin-2-yl)piperazine | 381706-35-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.unipa.it [iris.unipa.it]
- 13. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

